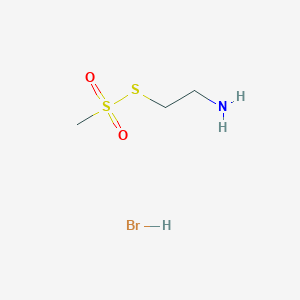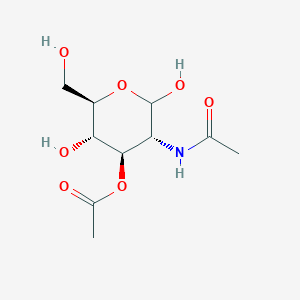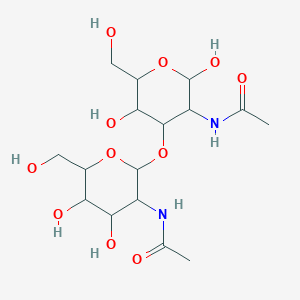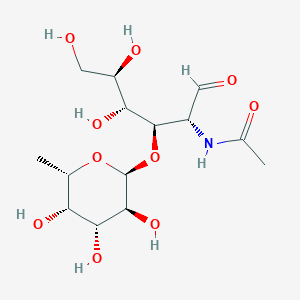
2-Aminoethyl methanethiosulfonate hydrobromid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-Aminoethyl methanethiosulfonate hydrobromide has a wide range of applications in scientific research :
Wirkmechanismus
Target of Action
The primary targets of 2-Aminoethyl Methanethiosulfonate Hydrobromide, also known as AMTS-HBr or MTSEA, are thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, including proteins. They play a crucial role in the structure and function of these molecules .
Mode of Action
AMTS-HBr is a thiol-reactive compound . It specifically and rapidly reacts with thiols to form mixed disulfides . This reaction alters the structure and function of the target molecules, which can lead to changes in biological processes .
Biochemical Pathways
AMTS-HBr is used to probe the structures of various receptors, including the acetylcholine receptor channel , the GABA receptor channel , and lactose permease . By modifying these receptors, AMTS-HBr can affect the biochemical pathways they are involved in . For example, modification of the acetylcholine receptor can impact neurotransmission, while modification of lactose permease can affect lactose transport .
Pharmacokinetics
Given its reactivity with thiols, it is likely that amts-hbr is rapidly metabolized in the body .
Result of Action
The result of AMTS-HBr’s action depends on the specific target molecule and the biological context. For example, in the case of the acetylcholine receptor, AMTS-HBr modification can alter the receptor’s function, potentially affecting neurotransmission . Similarly, modification of lactose permease can impact lactose transport .
Action Environment
The action of AMTS-HBr can be influenced by various environmental factors. For instance, the presence of other thiol-containing molecules can compete with the target molecule for reaction with AMTS-HBr . Additionally, factors such as pH and temperature can affect the rate of the reaction between AMTS-HBr and thiols . It should be stored in a dry place, avoiding contact with oxygen, light, and humid environments .
Biochemische Analyse
Biochemical Properties
2-Aminoethyl Methanethiosulfonate Hydrobromide specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease . It is useful in mapping the pore-lining regions of the ryanodine receptors .
Cellular Effects
In cellular studies, cysteine modification by 2-Aminoethyl Methanethiosulfonate Hydrobromide has been shown to reduce susceptibility to Cd activation of receptors with A8C or L10C substitutions .
Molecular Mechanism
At the molecular level, 2-Aminoethyl Methanethiosulfonate Hydrobromide reacts with thiols to form mixed disulfides . This reaction is specific and rapid, allowing it to be used to probe the structures of various proteins and receptors .
Temporal Effects in Laboratory Settings
It is known that the compound is hygroscopic and should be stored in a dry place, away from oxygen, light, and humid environments .
Vorbereitungsmethoden
The preparation of 2-Aminoethyl methanethiosulfonate hydrobromide typically involves a two-step synthetic route :
Synthesis of 2-Aminoethyl methanethiosulfonate: This is achieved by reacting 2-aminoethanol with methyl methanethiosulfonate.
Formation of 2-Aminoethyl methanethiosulfonate hydrobromide: The intermediate product is then reacted with hydrobromic acid to yield the final compound.
Analyse Chemischer Reaktionen
2-Aminoethyl methanethiosulfonate hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiol groups to form mixed disulfides.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfur atoms.
Common reagents used in these reactions include hydrobromic acid and thiol-containing compounds. The major products formed from these reactions are typically mixed disulfides .
Vergleich Mit ähnlichen Verbindungen
2-Aminoethyl methanethiosulfonate hydrobromide is unique due to its specific reactivity with thiol groups. Similar compounds include:
Methanethiosulfonate ethylammonium bromide: Another thiol-reactive compound used for similar applications.
Methanethiosulfonate ethylammonium chloride: A related compound with similar reactivity but different counterions.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Eigenschaften
IUPAC Name |
2-methylsulfonylsulfanylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S2.BrH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVGEUBCWCKGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30637186 | |
| Record name | S-(2-Aminoethyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16599-33-0 | |
| Record name | 16599-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-(2-Aminoethyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminoethyl methanethiosulphonate hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















